Cas no 883955-94-0 (3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)

3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione Chemical and Physical Properties
Names and Identifiers
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- 3-butyl-8-methoxy-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione
- 3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione
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- Inchi: 1S/C22H20N2O4/c1-3-4-12-24-20(14-8-6-5-7-9-14)23-21-18(22(24)26)19(25)16-11-10-15(27-2)13-17(16)28-21/h5-11,13H,3-4,12H2,1-2H3
- InChI Key: HXMNZXKEIRHFFB-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)N(CCCC)C(=O)C2C(=O)C3=CC=C(OC)C=C3OC=2N=1
3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-6457-2mg |
3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |
883955-94-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3225-6457-2μmol |
3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |
883955-94-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3225-6457-3mg |
3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |
883955-94-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3225-6457-5μmol |
3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |
883955-94-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3225-6457-4mg |
3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |
883955-94-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3225-6457-5mg |
3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |
883955-94-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3225-6457-1mg |
3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |
883955-94-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 |
3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione Related Literature
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
Additional information on 3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione
Chemical Profile of 3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS No. 883955-94-0)
3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS No. 883955-94-0) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound belongs to the chromeno[2,3-d]pyrimidine class, which is known for its diverse pharmacological properties and has been extensively studied for its applications in drug discovery and development.
The molecular structure of 3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione features a fused ring system consisting of a chromene core and a pyrimidine moiety. The presence of multiple substituents, including a butyl group at the 3-position, an 8-methoxy group at the 8-position, and a 2-phenyl group at the 2-position, contributes to its intricate chemical properties and potential biological functions. These substituents not only influence the electronic distribution within the molecule but also play a crucial role in determining its interactions with biological targets.
In recent years, there has been growing interest in chromeno[2,3-d]pyrimidine derivatives due to their reported activities as kinase inhibitors, anticancer agents, and antimicrobial compounds. The butyl substituent in particular has been shown to enhance binding affinity to certain protein targets by increasing the hydrophobicity of the molecule. Additionally, the 8-methoxy group can serve as a modulator of electronic properties, influencing both the reactivity and stability of the compound. The 2-phenyl group introduces another layer of complexity by participating in π-stacking interactions and affecting the overall conformation of the molecule.
Recent studies have highlighted the potential of 3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione as a lead compound for further pharmacological exploration. Researchers have demonstrated its ability to inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites. The chromene-pyrimidine scaffold provides a rigid framework that can be optimized to improve drug-like properties such as solubility, bioavailability, and metabolic stability. Furthermore, computational studies have suggested that this compound may exhibit favorable interactions with biological targets due to its optimized hydrogen bonding patterns and hydrophobic pockets.
The synthesis of 3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the fused ring system followed by functional group modifications to introduce the butyl, methoxy, and phenyl substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this class of compounds. For instance, transition metal-catalyzed cross-coupling reactions have been employed to streamline the introduction of aryl groups into the chromene core.
The pharmacological evaluation of 3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has revealed promising activities in preclinical models. In vitro assays have shown that this compound can inhibit the activity of kinases such as Janus kinase (JAK) and cyclin-dependent kinase (CDK), which are implicated in various diseases including cancer and inflammatory disorders. Additionally, animal studies have demonstrated that it can modulate signaling pathways associated with cell growth and survival. These findings suggest that further development of this compound could lead to novel therapeutic agents with applications in oncology and immunology.
The structural features of 3-butyl-8-methoxy-2-phenyl-3H,4H、chromeno[2、d]pyrimidine、4、dione make it an attractive candidate for structure-based drug design. By leveraging computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain insights into how this compound interacts with biological targets at an atomic level。These studies can guide modifications to improve potency、selectivity,and pharmacokinetic profiles。For example, fine-tuning the size or electronic properties of substituents like the butyl group could enhance binding affinity while minimizing off-target effects。
Future directions for research on CAS No 88、3955、94、0 include exploring its potential in combination therapies with other drugs。Combining multiple agents that target different pathways can often lead to synergistic effects, enhancing therapeutic outcomes。Additionally, investigating derivatives with modified substitution patterns could uncover new biological activities or improve existing ones。The development of novel synthetic routes would also facilitate large-scale production, making it more feasible for clinical trials and commercialization。
In conclusion,CAS No 88、3955、94、0 represents a structurally intriguing compound with significant potential in pharmaceutical applications。Its unique chemical properties, coupled with promising preclinical results, make it an exciting subject for further research。As our understanding of biological mechanisms continues to evolve, so too will our ability to harness compounds like this one for therapeutic purposes。The ongoing exploration of chromeno[2、d]pyrimidine derivatives underscores their importance as scaffolds for drug discovery, offering hope for innovative treatments across multiple disease areas。
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